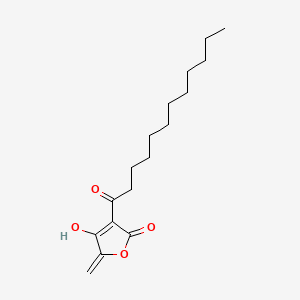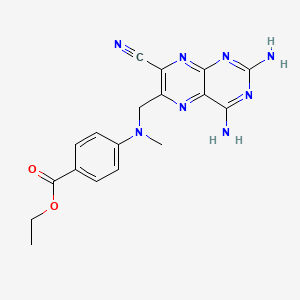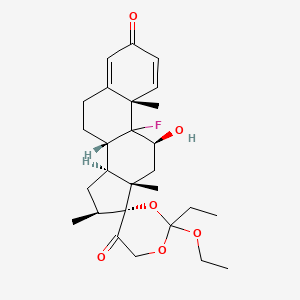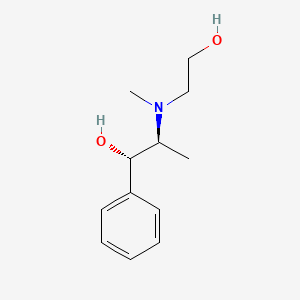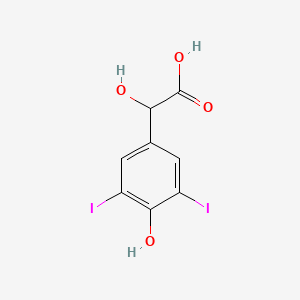
3,5-Diiodo-4-hydroxymandelic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,5-Diiodo-4-hydroxymandelic Acid involves several steps. One common method is the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide . The reaction is typically carried out at low temperatures (10-15°C) to control the pH and avoid the formation of unwanted by-products . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3,5-Diiodo-4-hydroxymandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodomandelic acid derivatives, while reduction could produce hydroxy derivatives .
科学研究应用
3,5-Diiodo-4-hydroxymandelic Acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules . In biology, it serves as a biochemical marker in proteomics research . Additionally, this compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals .
作用机制
The mechanism of action of 3,5-Diiodo-4-hydroxymandelic Acid involves its interaction with specific molecular targets and pathways. The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . The compound’s effects are mediated through the modulation of these enzymes, leading to reduced cellular damage and improved cellular function .
相似化合物的比较
3,5-Diiodo-4-hydroxymandelic Acid can be compared with other similar compounds, such as 3,4-dihydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid . While these compounds share some structural similarities, this compound is unique due to the presence of two iodine atoms, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O4/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,11-12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYVYAAJNUEVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

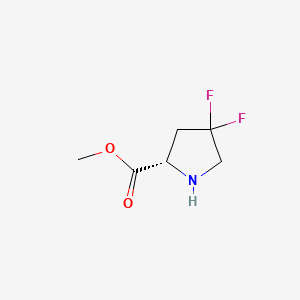
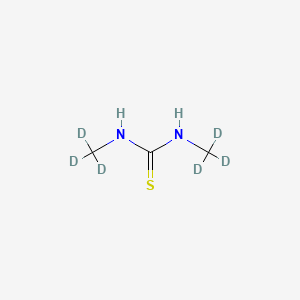
![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
